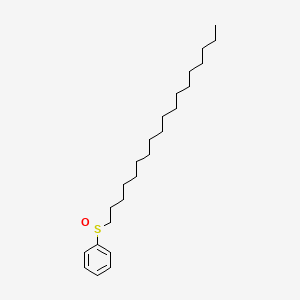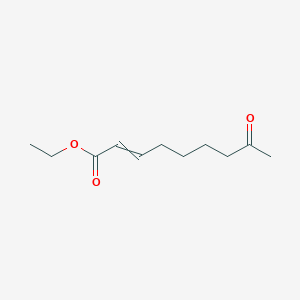
2,2-Bis(2-chloro-2-methylpropyl)-2H-1,3-benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(2-chloro-2-methylpropyl)-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of two 2-chloro-2-methylpropyl groups attached to a benzodioxole ring. Benzodioxoles are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-chloro-2-methylpropyl)-2H-1,3-benzodioxole typically involves the reaction of 2-chloro-2-methylpropyl chloride with 1,3-benzodioxole in the presence of a base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product yield. The reaction can be represented as follows:
1,3-Benzodioxole+2×2-chloro-2-methylpropyl chloride→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures high purity and yield of the final product.
化学反应分析
Types of Reactions
2,2-Bis(2-chloro-2-methylpropyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2-chloro-2-methylpropyl groups can be substituted with other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of dechlorinated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Oxidized products with higher oxidation states.
Reduction: Dechlorinated derivatives with hydrogen atoms replacing chlorine.
科学研究应用
2,2-Bis(2-chloro-2-methylpropyl)-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,2-Bis(2-chloro-2-methylpropyl)-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 2,2-Bis(2-chloroethyl)-2H-1,3-benzodioxole
- 2,2-Bis(2-bromo-2-methylpropyl)-2H-1,3-benzodioxole
- 2,2-Bis(2-fluoro-2-methylpropyl)-2H-1,3-benzodioxole
Uniqueness
2,2-Bis(2-chloro-2-methylpropyl)-2H-1,3-benzodioxole is unique due to the presence of 2-chloro-2-methylpropyl groups, which impart specific chemical and physical properties. These properties include increased reactivity in substitution reactions and potential biological activities that are distinct from other similar compounds.
属性
CAS 编号 |
110614-13-6 |
|---|---|
分子式 |
C15H20Cl2O2 |
分子量 |
303.2 g/mol |
IUPAC 名称 |
2,2-bis(2-chloro-2-methylpropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C15H20Cl2O2/c1-13(2,16)9-15(10-14(3,4)17)18-11-7-5-6-8-12(11)19-15/h5-8H,9-10H2,1-4H3 |
InChI 键 |
JQDRBZWKBVHXDK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1(OC2=CC=CC=C2O1)CC(C)(C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



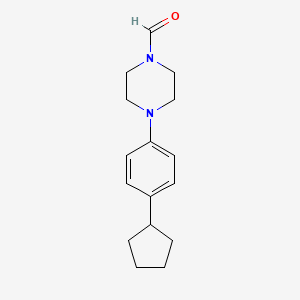

![2,5-Pyrrolidinedione, 1,1'-[[2,2'-bipyridine]-4,4'-diylbis(carbonyloxy)]bis-](/img/structure/B14308644.png)
![2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14308651.png)
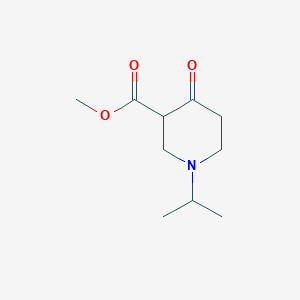
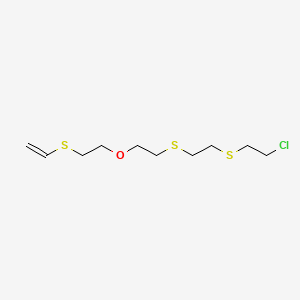
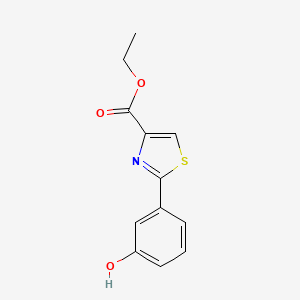
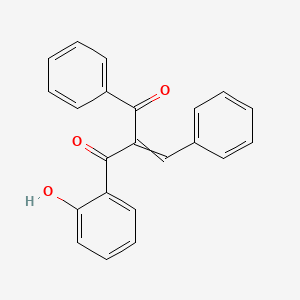
![3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14308682.png)
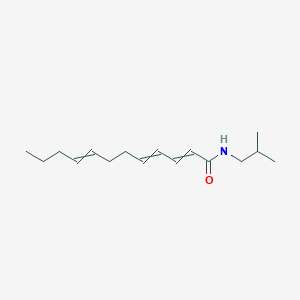
![N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline](/img/structure/B14308702.png)
